molecular formula C9H9NO5 B1227984 4-(2-Oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid

4-(2-Oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid

Cat. No. B1227984
M. Wt: 211.17 g/mol
InChI Key: YQDKULBMDMPFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid is a natural product found in Amaranthus tricolor, Celosia cristata, and other organisms with data available.

Scientific Research Applications

Betalains Stabilization and Use in Food and Pharmaceuticals

Betalains are pigments with a nitrogenous core structure including betalamic acid, a derivative of 4-(2-Oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid. They exhibit vibrant colors and are used as food additives. However, their potential in pharmaceuticals and cosmetics is limited due to poor stability. The stabilization and application of betalains, particularly in enhancing their stability for broader usage, have been a focus of research (Khan, 2016).

Antioxidant Properties

Betalamic acid, the core structure of betalains, demonstrates significant antioxidant and free radical scavenging capacities, making it a potential candidate for health-related applications. This property is attributed to its electron resonance system (Gandía-Herrero, Escribano, & García-Carmona, 2012).

Betalains in Plants and Their Health Benefits

Betalains also serve as chemosystematic markers in plants under the order Caryophyllales. They contribute to health as safe micronutrients, with various studies showing their safety, antioxidant activity, and clinical efficacy. However, their application in pharmaceuticals and cosmetics is under-utilized due to stability challenges (Khan & Giridhar, 2015), (Khan, 2016).

Synthesis and Chemical Properties

In chemical synthesis, derivatives of this compound have been explored for various chemical properties and reactions. These include the formation of enamino derivatives and understanding their reactivity and stability (Rubinov, Zheldakova, Rubinova, & Baranovskii, 2008).

Fluorescence Properties in Eu(III) and Tb(III) Complexes

Research has been conducted on synthesizing novel pyridine-2,6-dicarboxylic acid derivatives for coordination with lanthanides like Tb(III) and Eu(III). These studies explore the fluorescence properties of these complexes, which have potential applications in time-resolved fluoroimmunoassays (Tang, Yan, Guo, & Luo, 2006).

Anticancer Potential

Compounds containing tetrahydropyridine moieties have shown potential as anticancer agents. Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines has indicated moderate cytotoxicity against cancer cell lines, suggesting a possible avenue for developing new anticancer drugs (Redda & Gangapuram, 2007).

properties

IUPAC Name

4-(2-oxoethylidene)-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-2-1-5-3-6(8(12)13)10-7(4-5)9(14)15/h1-3,7,10H,4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDKULBMDMPFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=CC1=CC=O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid
Reactant of Route 2
4-(2-Oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid
Reactant of Route 3
4-(2-Oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid
Reactant of Route 4
4-(2-Oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid
Reactant of Route 5
4-(2-Oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid
Reactant of Route 6
4-(2-Oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid

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